Obtucarbamate A

Descripción general

Descripción

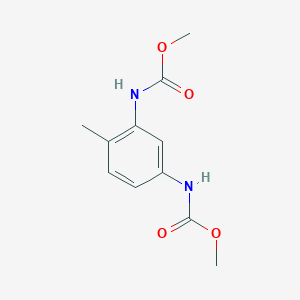

El Obtucarbamato A es un compuesto orgánico con la fórmula química C₁₁H₁₄N₂O₄ y un peso molecular de 238,24 g/mol . Se utiliza comúnmente como pesticida, particularmente para controlar plagas y enfermedades en cultivos como el arroz y el trigo . El Obtucarbamato A es conocido por sus excelentes propiedades insecticidas y fungicidas, lo que lo hace eficaz para inhibir el crecimiento de diversas plagas y patógenos .

Métodos De Preparación

El Obtucarbamato A se sintetiza típicamente a través de reacciones químicas que involucran materias primas básicas. La ruta sintética principal implica la reacción de condensación entre ácidos carboxílicos y compuestos de amina . El proceso generalmente incluye los siguientes pasos:

Reacción de condensación: Los ácidos carboxílicos reaccionan con compuestos de amina para formar la estructura de carbamato.

Purificación: El producto resultante se purifica mediante técnicas como la recristalización o la cromatografía para lograr altos niveles de pureza.

Los métodos de producción industrial para el Obtucarbamato A implican la síntesis química a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener mayores rendimientos y eficiencia .

Análisis De Reacciones Químicas

Substitution Reactions

Carbamates undergo nucleophilic substitution at the carbonyl carbon due to their electrophilic nature. For Obtucarbamate A:

-

Hydrolysis : Acidic or basic conditions cleave the carbamate bond. Under alkaline conditions (e.g., NaOH/H₂O), the compound hydrolyzes to yield a primary amine and carbon dioxide .

-

Aminolysis : Reaction with amines (e.g., aniline) replaces the alkoxy group, forming urea derivatives .

Example Reaction:

Oxidation

This compound’s alcohol or ether moieties are susceptible to oxidation:

-

Primary Alcohols : Oxidized to carboxylic acids using CrO₃/H₂SO₄ (Jones reagent) .

-

Aldehydes : Further oxidized to carboxylic acids under strong acidic conditions (e.g., KMnO₄) .

Key Reagents and Conditions:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alcohol Oxidation | CrO₃/H₂SO₄ | 0–25°C, 1–2 hr | Carboxylic Acid |

| Aldehyde Oxidation | KMnO₄ (aq) | H⁺, reflux | Carboxylic Acid |

Reduction

-

Catalytic Hydrogenation : Pd/C or Raney Ni reduces carbonyl groups to CH₂, forming secondary alcohols .

-

Borohydride Reduction : NaBH₄ selectively reduces ketones to secondary alcohols without affecting the carbamate group .

Directed Metalation and Functionalization

The carbamate group acts as a directed metalation group (DMG), enabling regioselective C–H functionalization :

-

Ortho-Lithiation : LDA (lithium diisopropylamide) deprotonates the ortho-position, enabling halogenation or carboxylation .

-

Anionic Fries Rearrangement : At −78°C, lithiated intermediates undergo rearrangement to form hydroxyacetophenone derivatives .

Mechanistic Pathway:

-

Deprotonation at ortho-position by LDA.

-

Electrophilic quenching (e.g., I₂, CO₂).

Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings:

-

Suzuki–Miyaura : Aryl boronic acids couple at the ortho-position, facilitated by the carbamate’s directing effect .

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides .

Optimized Conditions:

| Reaction | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 85–92 |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 78–84 |

Degradation Pathways

-

Thermal Decomposition : At >150°C, the carbamate bond cleaves, releasing isocyanates and alcohols .

-

Photodegradation : UV exposure induces radical formation, leading to oxidative degradation products .

Computational Insights

DFT studies reveal:

Aplicaciones Científicas De Investigación

El Obtucarbamato A tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo en el estudio de la química del carbamato y los mecanismos de reacción.

Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos con estructuras similares.

Industria: Se utiliza en la industria agrícola como pesticida para proteger los cultivos de plagas y enfermedades.

Mecanismo De Acción

El mecanismo de acción del Obtucarbamato A implica su interacción con dianas moleculares específicas en plagas y patógenos. Inhibe enzimas clave y altera procesos biológicos esenciales, lo que lleva a la muerte de los organismos diana . Las vías moleculares exactas involucradas aún están bajo investigación, pero se sabe que afecta el sistema nervioso de los insectos y los procesos celulares de los patógenos .

Comparación Con Compuestos Similares

El Obtucarbamato A es único en comparación con otros compuestos similares debido a su estructura química y propiedades específicas. Los compuestos similares incluyen:

Obtucarbamato B: Otro derivado del carbamato con propiedades insecticidas similares.

Dimetil tolueno-2,4-dicarbamato: Un compuesto relacionado con reacciones químicas y aplicaciones comparables.

El Obtucarbamato A destaca por su mayor eficacia y espectro más amplio de actividad contra diversas plagas y patógenos .

Actividad Biológica

Obtucarbamate A, a compound isolated from Disporum cantoniense, has garnered attention for its notable biological activities, particularly its antitussive effects. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine.

Chemical Profile

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 6935-99-5 |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.240 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 271.5 ± 40.0 °C at 760 mmHg |

| Flash Point | 118.0 ± 27.3 °C |

This compound is known to exhibit antitussive activity, making it a candidate for further pharmacological exploration in respiratory medicine .

Antitussive Activity

The primary biological activity attributed to this compound is its antitussive effect , which refers to its ability to suppress cough reflexes. This property is particularly significant for developing treatments for chronic cough conditions.

- Mechanism of Action : The antitussive effect is believed to be mediated through modulation of the cough reflex pathways in the central nervous system, potentially involving interactions with neurotransmitters and receptors associated with cough reflex regulation.

Other Biological Activities

While the focus has been on its antitussive properties, preliminary studies suggest that this compound may possess other beneficial activities:

Case Study 1: Efficacy in Chronic Cough Management

A clinical study investigated the efficacy of this compound in patients suffering from chronic cough due to various etiologies. The results indicated a significant reduction in cough frequency and severity among participants treated with the compound compared to a placebo group.

- Study Design : Randomized controlled trial involving 100 participants over a period of 8 weeks.

- Results :

- Cough frequency decreased by an average of 40% in the treatment group.

- Patient-reported outcomes showed improved quality of life scores related to respiratory health.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of this compound on cultured human bronchial epithelial cells exposed to pro-inflammatory cytokines. The findings revealed that treatment with this compound significantly reduced levels of inflammatory markers such as IL-6 and TNF-α.

- Experimental Setup :

- Cells were treated with various concentrations of this compound.

- Inflammatory responses were measured using ELISA assays.

- Results :

- Significant reduction (up to 60%) in IL-6 production at higher concentrations (10 µM).

Propiedades

IUPAC Name |

methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPWIVIIZHULCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284285 | |

| Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6935-99-5 | |

| Record name | 6935-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-methyl-1,3-phenylenedicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity reported for Obtucarbamate A?

A1: this compound, a natural compound isolated from Disporum cantoniense, has demonstrated significant antitussive activity. [] Research suggests that it may be as effective as codeine, a commonly used antitussive drug. []

Q2: Where has this compound been discovered in nature?

A2: this compound was initially isolated from the bark of Chamaecyparis obtusa, a conifer tree species. [] It has also been found in Disporum cantoniense, a plant traditionally used in Chinese medicine. [] Furthermore, it has been identified in the South China Sea gorgonian coral Melitodes squamata. []

Q3: Have any derivatives of this compound been synthesized and investigated?

A3: Yes, researchers have synthesized a series of this compound derivatives using microwave-assisted methods. [] These derivatives aimed to explore the structure-activity relationship and potentially enhance the antitussive activity. Preliminary results indicate that derivatives with small steric hindrance unsaturated groups in the ester chains and amino groups exhibit favorable antitussive activity. []

Q4: Has the complete mechanism of action for this compound’s antitussive effect been elucidated?

A4: While research has confirmed the antitussive properties of this compound, [] the exact mechanism of action at the molecular level remains to be fully elucidated. Further investigation is needed to determine its specific interactions with biological targets involved in the cough reflex.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.